molecular formula C8H7NO B081657 5-Methyl-1,2-benzoxazole CAS No. 10531-77-8

5-Methyl-1,2-benzoxazole

Cat. No.: B081657
CAS No.: 10531-77-8
M. Wt: 133.15 g/mol
InChI Key: AINBEIXHMHVGML-UHFFFAOYSA-N
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Description

5-Methyl-1,2-benzoxazole is a heterocyclic aromatic organic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with a methyl group attached to the fifth position of the benzene ring. This compound exhibits significant pharmacological properties, making it a valuable subject of study in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Methyl-1,2-benzoxazole typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone. One common method is the reaction of 2-aminophenol with methyl ketone under acidic or basic conditions to form the desired benzoxazole derivative. Catalysts such as nanocatalysts, metal catalysts, and ionic liquid catalysts can be employed to enhance the reaction efficiency .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors and optimized reaction conditions. The use of high-throughput screening and process optimization techniques ensures the efficient and cost-effective production of this compound .

Chemical Reactions Analysis

Types of Reactions: 5-Methyl-1,2-benzoxazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced benzoxazole derivatives.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, solvents like dichloromethane or ethanol.

Major Products: The major products formed from these reactions include various substituted benzoxazole derivatives with potential biological activities .

Scientific Research Applications

5-Methyl-1,2-benzoxazole has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-Methyl-1,2-benzoxazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting or modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial or anticancer effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

    Benzoxazole: The parent compound without the methyl group.

    2-Methylbenzoxazole: A similar compound with the methyl group attached to the second position of the benzene ring.

    5-Chloro-1,2-benzoxazole: A derivative with a chlorine atom instead of a methyl group at the fifth position.

Comparison: 5-Methyl-1,2-benzoxazole is unique due to the presence of the methyl group at the fifth position, which can influence its chemical reactivity and biological activity. Compared to benzoxazole, the methyl group can enhance lipophilicity and potentially improve the compound’s ability to interact with biological membranes. The position of the methyl group also differentiates it from 2-Methylbenzoxazole, leading to distinct chemical and biological properties .

Properties

IUPAC Name

5-methyl-1,2-benzoxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7NO/c1-6-2-3-8-7(4-6)5-9-10-8/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AINBEIXHMHVGML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)ON=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90611240
Record name 5-Methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10531-77-8
Record name 5-Methyl-1,2-benzoxazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90611240
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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